An In-Depth Technical Guide to 3-(2,3-Dimethoxyphenyl)propan-1-ol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-(2,3-Dimethoxyphenyl)propan-1-ol: Synthesis, Properties, and Applications
Abstract: 3-(2,3-Dimethoxyphenyl)propan-1-ol is a substituted aromatic alcohol of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique 2,3-dimethoxy substitution pattern offers a distinct electronic and steric profile compared to its more common 3,4-dimethoxy isomer, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, mechanistically-grounded protocol for its synthesis, its spectroscopic signature, and its potential applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
3-(2,3-Dimethoxyphenyl)propan-1-ol is characterized by a propyl alcohol chain attached to a benzene ring substituted with two adjacent methoxy groups at positions 2 and 3. This specific arrangement influences its solubility, reactivity, and interaction with biological targets.
Chemical Structure:
(A 2D representation of 3-(2,3-Dimethoxyphenyl)propan-1-ol)
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(2,3-dimethoxyphenyl)propan-1-ol |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| CAS Number | 133749-03-0 (provisional) |
| InChI | InChI=1S/C11H16O3/c1-13-10-5-4-8(3-2-6-12)7-9(10)14-2/h4-5,7,12H,2-3,6H2,1-2H3 |
| SMILES | COC1=C(OC)C=C(C=C1)CCCO |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid or colorless oil | Predicted |
| Boiling Point | Data not available; predicted to be higher than propanol | - |
| Melting Point | Data not available | - |
| Solubility | Soluble in DMSO, methanol, ethanol; limited solubility in water | [1] |
| Storage | 2-8°C, protected from light and moisture | [2] |
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol involves the reduction of a corresponding C3-functionalized 2,3-dimethoxybenzene precursor. The method of choice is typically the reduction of 3-(2,3-dimethoxyphenyl)propanoic acid, which itself can be synthesized from commercially available starting materials.
Synthetic Strategy Overview
The overall synthesis can be conceptualized as a two-step process:
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Formation of the Carbon Skeleton: Creation of 3-(2,3-dimethoxyphenyl)propanoic acid. A common route is the catalytic hydrogenation of 2,3-dimethoxycinnamic acid, which saturates the alkene bond.[3]
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Reduction of the Carboxylic Acid: Conversion of the propanoic acid to the primary alcohol. This step requires a strong reducing agent capable of reducing a carboxylic acid, such as lithium aluminum hydride (LiAlH₄).
Detailed Experimental Protocol: Reduction of 3-(2,3-Dimethoxyphenyl)propanoic Acid
This protocol details the reduction of the carboxylic acid intermediate to the target alcohol.
Causality Behind Experimental Choices:
-
Reagent: Lithium aluminum hydride (LiAlH₄) is chosen over milder reducing agents like sodium borohydride (NaBH₄) because it is potent enough to reduce carboxylic acids directly to primary alcohols.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is aprotic, preventing reaction with the highly reactive hydride reagent, and it effectively solubilizes both the substrate and the LiAlH₄.
-
Temperature Control: The initial reaction is performed at 0°C to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid. The reaction is then brought to reflux to ensure it proceeds to completion.
-
Work-up: The sequential addition of water and sodium hydroxide (a Fieser work-up) is a standard and safe method to quench the excess LiAlH₄ and precipitate the aluminum salts, making them easy to filter off.
Step-by-Step Methodology:
-
Preparation: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is flame-dried under a stream of inert gas (Argon or Nitrogen) and allowed to cool to room temperature.
-
Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (1.5 eq) at 0°C (ice bath).
-
Substrate Addition: 3-(2,3-Dimethoxyphenyl)propanoic acid (1.0 eq), dissolved in 20 mL of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0°C over 30 minutes.[4]
-
Reaction: After the addition is complete, the reaction mixture is removed from the ice bath, allowed to warm to room temperature, and then heated to reflux for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Filtration and Extraction: The resulting white precipitate (aluminum salts) is removed by vacuum filtration through a pad of Celite, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield 3-(2,3-Dimethoxyphenyl)propan-1-ol.
Synthesis Workflow Diagram
// Nodes SM [label="3-(2,3-Dimethoxyphenyl)\npropanoic acid"]; Reagent [label="1. LiAlH₄, Anhydrous THF, 0°C to Reflux\n2. H₂O, NaOH(aq) Work-up", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="3-(2,3-Dimethoxyphenyl)\npropan-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SM -> Reagent [arrowhead=none]; Reagent -> Product [label="Reduction"]; } adot Caption: Workflow for the synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol.
Spectroscopic Characterization
The structural identity of 3-(2,3-Dimethoxyphenyl)propan-1-ol is unequivocally confirmed through spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The three aromatic protons will appear as a complex multiplet between 6.8-7.1 ppm. The two methoxy groups will each present as a sharp singlet around 3.8-3.9 ppm. The propyl chain protons will appear as three distinct signals: a triplet for the -CH₂- next to the ring, a multiplet for the central -CH₂-, and a triplet for the -CH₂-OH group. The hydroxyl proton will appear as a broad singlet that can be exchanged with D₂O.[5]
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals, corresponding to the 6 aromatic carbons (4 of which are quaternary), the 2 methoxy carbons, and the 3 aliphatic carbons of the propyl chain.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), sharp peaks around 2850-2950 cm⁻¹ (aliphatic C-H stretch), and strong absorptions corresponding to C-O stretching and aromatic C=C bonds.
Applications in Research and Drug Development
While specific biological activities of 3-(2,3-Dimethoxyphenyl)propan-1-ol itself are not widely reported, its structural motif is of high value in medicinal chemistry. Dimethoxyphenyl structures are present in numerous biologically active compounds.[6][7]
Role as a Synthetic Building Block
The primary application of this compound is as a versatile synthon. The terminal hydroxyl group is a key functional handle that allows for further chemical modification, such as:
-
Oxidation to the corresponding aldehyde or carboxylic acid.
-
Esterification or Etherification to introduce new functional groups.
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Conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.
Relevance in Medicinal Chemistry
The dimethoxy-substituted phenyl ring is a common feature in pharmacologically active molecules. The methoxy groups can improve a compound's physicochemical properties, such as solubility and metabolic stability, and can form crucial hydrogen bond interactions with biological targets.[8] Compounds containing the 3,4-dimethoxyphenyl moiety, a close isomer, have been investigated for a range of activities, including use as intermediates for neuroleptics and their role in stimulating globin gene expression.[1] This suggests that the 2,3-dimethoxy isomer serves as a valuable alternative for structure-activity relationship (SAR) studies, allowing researchers to probe how the positioning of methoxy groups affects a drug's efficacy and selectivity.[9]
// Nodes A [label="3-(2,3-Dimethoxyphenyl)\npropan-1-ol\n(Core Scaffold)"]; B [label="Functional Group\nModification\n(e.g., Oxidation, Etherification)"]; C [label="Diverse Library of\nDerivative Compounds"]; D [label="Structure-Activity\nRelationship (SAR) Studies"]; E [label="Lead Compound\nOptimization", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="Derivatization"]; B -> C; C -> D; D -> E [label="Identifies\nKey Features"]; } adot Caption: Role of the title compound in a drug discovery workflow.
Safety and Handling
As a laboratory chemical, 3-(2,3-Dimethoxyphenyl)propan-1-ol should be handled with appropriate care.
-
General Hazards: While specific toxicity data is not available, it should be treated as a potentially combustible solid or liquid. It may cause skin and eye irritation upon contact.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2,3-Dimethoxycinnamic acid [webbook.nist.gov]
- 4. 3-(2,3-Dimethoxyphenyl)propanoic acid; 3-(2,3-DIMETHOXYPHENYL)PROPANOIC ACID | Chemrio [chemrio.com]
- 5. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. sciforum.net [sciforum.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. acs.figshare.com [acs.figshare.com]
